

# Determining the Effective Concentration of SJ1008030 Formic: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SJ1008030 formic

Cat. No.: B12376149

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## Introduction

SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus kinase 2 (JAK2).[1][2] As a heterobifunctional molecule, SJ1008030 recruits an E3 ubiquitin ligase to JAK2, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action effectively abrogates JAK-STAT signaling, a pathway frequently dysregulated in various malignancies, including CRLF2-rearranged acute lymphoblastic leukemia (ALL).[1][3] The "formic" designation indicates that the compound is supplied as a formic acid salt, a common strategy to enhance the solubility and stability of amine-containing pharmaceutical compounds. This document provides detailed protocols for determining the effective concentration of **SJ1008030 formic** in relevant cell-based assays.

## Data Presentation

The following tables summarize the quantitative data for SJ1008030's activity in the MHH-CALL-4 human B-cell precursor leukemia cell line, a model system for CRLF2-rearranged ALL.

Table 1: In Vitro Efficacy of SJ1008030 in MHH-CALL-4 Cells

Parameter	Cell Line	Value	Reference
IC50 (Cell Growth Inhibition)	MHH-CALL-4	5.4 nM	[1]

Table 2: In Vitro JAK2 Degradation by SJ1008030 in MHH-CALL-4 Cells

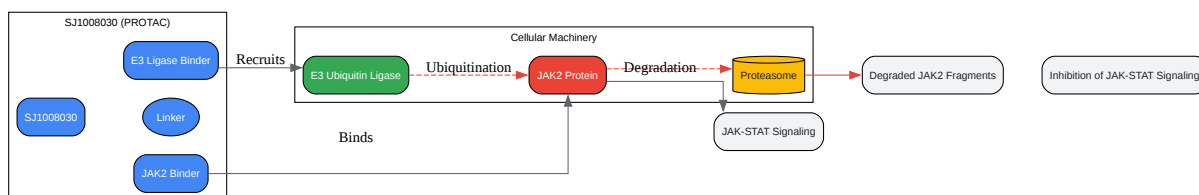
Treatment Conditions	Concentration Range	Outcome	Reference
72 hours	0 - 4.3 $\mu$ M	Dose-dependent degradation of JAKs, GSPT1, and IKZF1	[3]

Table 3: In Vivo JAK2 Degradation by SJ1008030

Model System	Treatment Conditions	Concentration Range	Outcome	Reference
Xenograft Bone Marrow (SJBALL021415)	24 hours	0 - 10 $\mu$ M	Dose-dependent degradation of JAK2 and GSPT1	[3]

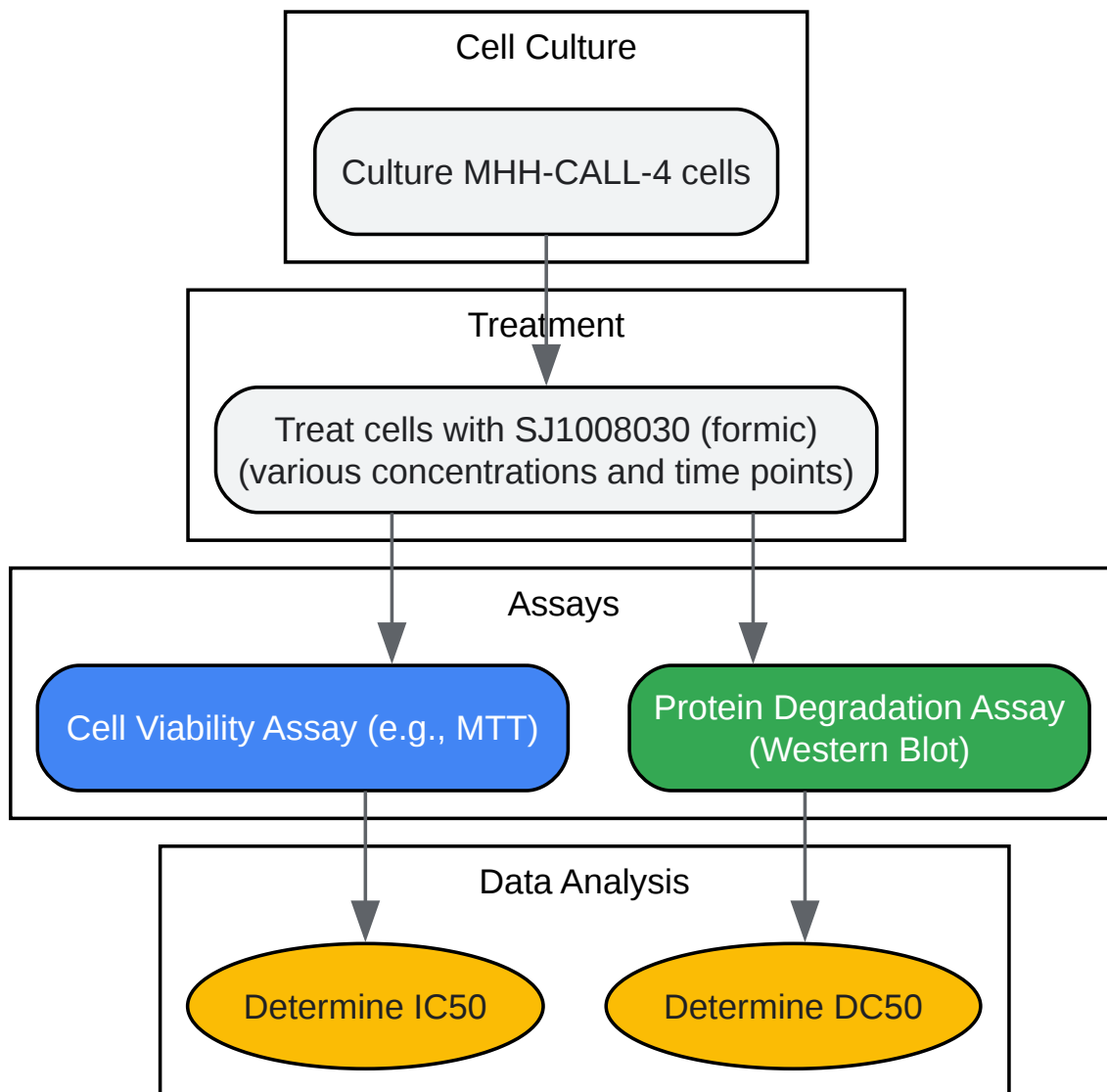
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SJ1008030 and the general experimental workflows for determining its effective concentration.



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**Diagram 1:** Mechanism of Action of SJ1008030.



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**Diagram 2:** General Experimental Workflow.

## Experimental Protocols

### Cell Culture

The MHH-CALL-4 cell line is critical for assessing the in vitro efficacy of SJ1008030.

- Cell Line: MHH-CALL-4 (DSMZ ACC 337)[4]

- Media: 80% RPMI 1640 + 20% heat-inactivated Fetal Bovine Serum (FBS).[4]
- Culture Conditions: Maintain cells in suspension at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>. [4]
- Subculture: Seed cells at approximately  $1 \times 10^6$  cells/mL. The optimal split ratio is about 1:2 once a week. Do not maintain the culture below  $0.6 \times 10^6$  cells/mL.[4]

## Preparation of SJ1008030 Formic Stock Solution

Due to its formulation as a formic acid salt, SJ1008030 is expected to have improved solubility in aqueous solutions. However, for experimental purposes, a high-concentration stock solution in an organic solvent is recommended.

- Solvent: Prepare a stock solution of **SJ1008030 formic** in dimethyl sulfoxide (DMSO).
- Concentration: Prepare a 10 mM stock solution. For example, for a compound with a molecular weight of 919.96 g/mol, dissolve 9.2 mg in 1 mL of DMSO.
- Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

## Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of SJ1008030 on the proliferation of MHH-CALL-4 cells.

- Cell Seeding:
  - Count MHH-CALL-4 cells using a hemocytometer and assess viability (e.g., with trypan blue).
  - Seed cells in a 96-well plate at a density of  $5 \times 10^4$  cells per well in 100 µL of complete culture medium.
- Compound Preparation and Treatment:

- Prepare a serial dilution of **SJ1008030 formic** from the 10 mM stock solution in complete culture medium. A common starting concentration range is 10  $\mu$ M down to picomolar concentrations.
- Add the desired final concentrations of SJ1008030 to the wells. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells.
- Incubation:
  - Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- MTT Addition and Incubation:
  - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
  - Add 10  $\mu$ L of the MTT solution to each well.
  - Incubate the plate for 4 hours at 37°C.
- Formazan Solubilization:
  - Add 100  $\mu$ L of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
  - Mix gently by pipetting up and down to dissolve the formazan crystals.
- Absorbance Measurement:
  - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance from a blank well (medium only).
  - Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
  - Plot the percentage of cell viability against the logarithm of the SJ1008030 concentration.

- Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

## Protocol 2: JAK2 Degradation Assay (Western Blot)

This protocol is to determine the dose-dependent degradation of JAK2 protein in MHH-CALL-4 cells upon treatment with SJ1008030.

- Cell Seeding and Treatment:
  - Seed MHH-CALL-4 cells in 6-well plates at a density of  $1-2 \times 10^6$  cells/mL in complete culture medium.
  - Treat the cells with increasing concentrations of **SJ1008030 formic** (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 24 or 72 hours). Include a vehicle control (DMSO).
- Cell Lysis:
  - Harvest the cells by centrifugation.
  - Wash the cell pellet with ice-cold PBS.
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Incubate on ice for 30 minutes with intermittent vortexing.
  - Clarify the lysates by centrifugation at  $14,000 \times g$  for 15 minutes at 4°C.
- Protein Quantification:
  - Determine the protein concentration of the supernatants using a BCA protein assay kit.
- Sample Preparation and SDS-PAGE:
  - Normalize the protein concentrations for all samples.
  - Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

- Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
- Run the gel to separate the proteins by size.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody specific for JAK2 overnight at 4°C.
  - Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
  - Wash the membrane three times with TBST.
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection:
  - Add an enhanced chemiluminescence (ECL) substrate to the membrane.
  - Visualize the protein bands using a chemiluminescence imaging system.
- Data Analysis:
  - Quantify the band intensities using densitometry software.
  - Normalize the JAK2 band intensity to the corresponding loading control band intensity.
  - Express the JAK2 protein levels as a percentage of the vehicle-treated control.



- Plot the percentage of JAK2 remaining against the SJ1008030 concentration to determine the DC50 (concentration for 50% degradation).

## Conclusion

The protocols outlined in this document provide a comprehensive framework for researchers to determine the effective concentration of **SJ1008030 formic** in a relevant cellular context. Adherence to these detailed methodologies will enable the generation of robust and reproducible data on the cytostatic and protein-degrading activities of this novel JAK2 PROTAC. Such data is essential for the continued investigation and development of SJ1008030 as a potential therapeutic agent.

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- To cite this document: BenchChem. [Determining the Effective Concentration of SJ1008030 Formic: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376149#determining-effective-concentration-of-sj1008030-formic]

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